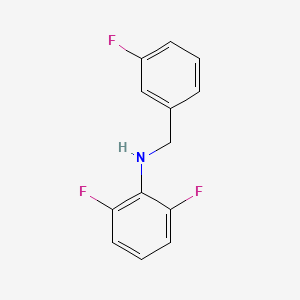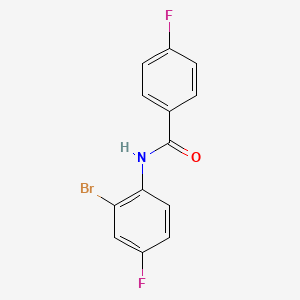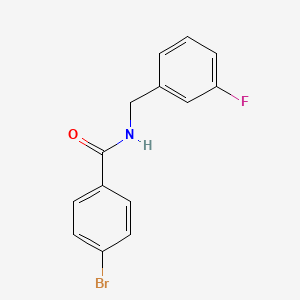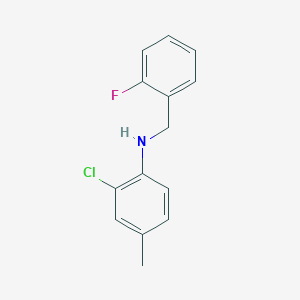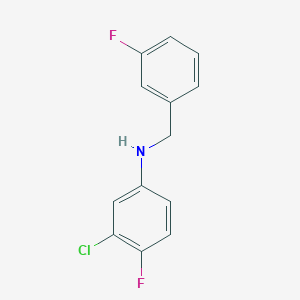
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline
概要
説明
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10ClF2N It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms, and a fluorobenzyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-fluoronitrobenzene with 3-fluorobenzylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yield and safety. The reaction conditions are carefully controlled to ensure complete conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction typically produces amines .
科学的研究の応用
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline has several applications in scientific research:
作用機序
The mechanism by which 3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary, but typically involve interactions at the molecular level that disrupt normal cellular processes .
類似化合物との比較
Similar Compounds
3-Chloro-4-fluoroaniline: A closely related compound with similar chemical properties but lacking the fluorobenzyl group.
3-Chloro-4-fluorobenzonitrile: Another related compound used in similar applications but with a nitrile group instead of an amine group.
Uniqueness
3-Chloro-4-fluoro-N-(3-fluorobenzyl)aniline is unique due to the presence of both chlorine and fluorine atoms, as well as the fluorobenzyl group. These substitutions can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N/c14-12-7-11(4-5-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRVQZOBFDOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



